molecular formula C15H25N3O4 B3022038 tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate CAS No. 1364663-43-3

tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate

Cat. No.: B3022038
CAS No.: 1364663-43-3
M. Wt: 311.38
InChI Key: HMAYGCDQNLVYHL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a cyanopyrrolidine moiety, and a tert-butoxycarbonyl-protected amino group

Scientific Research Applications

tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate has several applications in scientific research:

Safety and Hazards

The safety and hazards of a similar compound, 3-(tert-Butoxycarbonylamino)propyl Bromide, include skin irritation and serious eye irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The use of the tert-butoxycarbonyl (Boc) group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Future research may focus on expanding the applicability of amino acid ionic liquids (AAILs), preparing a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonylamino acids (Boc-AAILs) .

Mechanism of Action

Target of Action

The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves to protect the amine during the reaction, preventing it from reacting with other compounds . Once the desired reactions have taken place, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound’s boc group plays a crucial role in peptide synthesis . It allows for the selective formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

The boc group’s presence can influence these properties by altering the compound’s polarity and solubility .

Result of Action

The primary result of the action of “tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate” is the protection of amines during organic synthesis . This protection enables the selective formation of peptide bonds, which is crucial in the synthesis of complex organic compounds .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the addition and removal of the Boc group require specific pH conditions . Furthermore, the compound’s stability and efficacy can be affected by temperature, as some reactions may require heat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The cyanopyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines in organic synthesis.

    tert-Butyl 3-(tert-butoxycarbonylamino)-3-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a cyanide group.

    tert-Butyl 3-(tert-butoxycarbonylamino)-3-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a cyanide group.

Uniqueness

The presence of the cyanopyrrolidine moiety in tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-8,10H2,1-6H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAYGCDQNLVYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111968
Record name 1-Pyrrolidinecarboxylic acid, 3-cyano-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364663-43-3
Record name 1-Pyrrolidinecarboxylic acid, 3-cyano-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364663-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-cyano-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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